molecular formula C21H24O4<br>C21H24O4<br>C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O B7796626 Bisphenol A diglycidyl ether CAS No. 91384-80-4

Bisphenol A diglycidyl ether

Cat. No.: B7796626
CAS No.: 91384-80-4
M. Wt: 340.4 g/mol
InChI Key: LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. This reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the hydroxyl groups of bisphenol A, allowing it to react with epichlorohydrin to form the diglycidyl ether .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of bisphenol A and epichlorohydrin in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess epichlorohydrin and other by-products. The resulting product is purified through washing and filtration processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A diglycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Bisphenol A diglycidyl ether exerts its effects primarily through its epoxide groups, which can react with various nucleophiles. This reactivity allows it to form cross-linked polymers and interact with biological molecules. The compound has been shown to activate peroxisome proliferator-activated receptor gamma, which plays a role in adipogenesis and other metabolic processes .

Comparison with Similar Compounds

Uniqueness: Bisphenol A diglycidyl ether is unique due to its widespread use and well-studied properties. Its ability to form highly cross-linked polymers makes it particularly valuable in industrial applications. Additionally, its potential endocrine-disrupting effects have made it a subject of extensive research .

Properties

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
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InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
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InChI Key

LCFVJGUPQDGYKZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
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Molecular Formula

C21H24O4, Array
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Related CAS

25085-99-8
Record name Bisphenol A diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID6024624
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Molecular Weight

340.4 g/mol
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Physical Description

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid.
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Boiling Point

Decomposes (NTP, 1992), decomposes
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Flash Point

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16
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Vapor Density

Relative vapor density (air = 1): 11.7
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Sticky

CAS No.

1675-54-3, 25085-99-8
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Melting Point

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bisphenol A diglycidyl ether
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Bisphenol A diglycidyl ether
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Bisphenol A diglycidyl ether
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Bisphenol A diglycidyl ether
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Bisphenol A diglycidyl ether
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Bisphenol A diglycidyl ether

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